molecular formula C5H6N2O B13905268 cis-2-Cyanocyclopropanecarboxamide

cis-2-Cyanocyclopropanecarboxamide

Cat. No.: B13905268
M. Wt: 110.11 g/mol
InChI Key: FRWRFJHQQILMLZ-QWWZWVQMSA-N
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Description

cis-2-Cyanocyclopropanecarboxamide: is an organic compound with the molecular formula C5H6N2O It is a derivative of cyclopropane, featuring a cyano group (-CN) and a carboxamide group (-CONH2) attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Cyanocyclopropanecarboxamide typically involves the cyclopropanation of an appropriate alkene precursor followed by the introduction of the cyano and carboxamide groups. One common method involves the reaction of a suitable alkene with a carbene precursor to form the cyclopropane ring. Subsequent functionalization steps introduce the cyano and carboxamide groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-2-Cyanocyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

cis-2-Cyanocyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-2-Cyanocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    trans-2-Cyanocyclopropanecarboxamide: A structural isomer with different spatial arrangement of the cyano and carboxamide groups.

    cis-2-Decenoic Acid: Another compound with a cis-configuration but different functional groups.

Uniqueness: cis-2-Cyanocyclopropanecarboxamide is unique due to its specific combination of functional groups and the cis-configuration of the cyclopropane ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

(1R,2S)-2-cyanocyclopropane-1-carboxamide

InChI

InChI=1S/C5H6N2O/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H2,7,8)/t3-,4-/m1/s1

InChI Key

FRWRFJHQQILMLZ-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)N)C#N

Canonical SMILES

C1C(C1C(=O)N)C#N

Origin of Product

United States

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